2-[1,1'-biphenyl]-4-yl-N-ethyl-N-phenylacetamide
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Overview
Description
2-[1,1’-biphenyl]-4-yl-N-ethyl-N-phenylacetamide is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl group attached to an acetamide moiety, which is further substituted with ethyl and phenyl groups. Biphenyl derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,1’-biphenyl]-4-yl-N-ethyl-N-phenylacetamide can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is widely used for the formation of carbon-carbon bonds. In this reaction, a biphenyl boronic acid derivative is coupled with an acetamide derivative in the presence of a palladium catalyst and a base . The reaction is typically carried out under mild conditions, such as room temperature, and in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of 2-[1,1’-biphenyl]-4-yl-N-ethyl-N-phenylacetamide may involve large-scale Suzuki-Miyaura coupling reactions using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[1,1’-biphenyl]-4-yl-N-ethyl-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated biphenyl derivatives.
Scientific Research Applications
2-[1,1’-biphenyl]-4-yl-N-ethyl-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential drug candidate for various therapeutic applications due to its structural similarity to known bioactive compounds.
Mechanism of Action
The mechanism of action of 2-[1,1’-biphenyl]-4-yl-N-ethyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biochemical and physiological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Biphenyl: A simple aromatic hydrocarbon consisting of two benzene rings connected by a single bond.
2,2’-Bipyridine: A biphenyl derivative with nitrogen atoms in the rings, used as a ligand in coordination chemistry.
4,4’-Dichlorobiphenyl: A chlorinated biphenyl derivative with applications in the production of polychlorinated biphenyls (PCBs).
Uniqueness
2-[1,1’-biphenyl]-4-yl-N-ethyl-N-phenylacetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetamide moiety and the ethyl and phenyl groups enhances its potential for diverse applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C22H21NO |
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Molecular Weight |
315.4 g/mol |
IUPAC Name |
N-ethyl-N-phenyl-2-(4-phenylphenyl)acetamide |
InChI |
InChI=1S/C22H21NO/c1-2-23(21-11-7-4-8-12-21)22(24)17-18-13-15-20(16-14-18)19-9-5-3-6-10-19/h3-16H,2,17H2,1H3 |
InChI Key |
MKQCBUVVKNBOBZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1)C(=O)CC2=CC=C(C=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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